3-(Tert-butyl)cyclopentanone

Conformational analysis Cyclopentanone stereochemistry NMR spectroscopy

3-(Tert-butyl)cyclopentanone (CAS 5581-94-2) is a substituted cyclopentanone derivative with molecular formula C₉H₁₆O and molecular weight 140.22 g/mol. The compound features a cyclopentanone ring bearing a bulky tert-butyl substituent at the C3 position, imparting distinct steric and conformational properties.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 5581-94-2
Cat. No. B1330556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)cyclopentanone
CAS5581-94-2
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=O)C1
InChIInChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3
InChIKeyYNZLLBXTQLRISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tert-butyl)cyclopentanone CAS 5581-94-2: Key Properties and Procurement Considerations for Organic Synthesis


3-(Tert-butyl)cyclopentanone (CAS 5581-94-2) is a substituted cyclopentanone derivative with molecular formula C₉H₁₆O and molecular weight 140.22 g/mol [1]. The compound features a cyclopentanone ring bearing a bulky tert-butyl substituent at the C3 position, imparting distinct steric and conformational properties [2]. With a calculated XLogP3-AA value of 2 and a topological polar surface area of 17.1 Ų, the compound exhibits moderate lipophilicity and limited hydrogen-bonding capacity, favoring solubility in organic solvents [1]. These physicochemical attributes, combined with the steric bulk of the tert-butyl group, dictate its behavior in synthetic transformations and distinguish it from simpler alkyl-substituted cyclopentanones in both reaction outcomes and conformational preferences.

Why 3-(Tert-butyl)cyclopentanone Cannot Be Simply Replaced by Other Alkylcyclopentanones in Critical Synthetic Applications


Substituting 3-(tert-butyl)cyclopentanone with a generic alkylcyclopentanone analog (e.g., 3-methylcyclopentanone, 3-ethylcyclopentanone, or 3-butylcyclopentanone) introduces substantial changes in conformational behavior, steric shielding, and reaction selectivity that cannot be compensated for by adjusting reaction conditions alone [1]. The tert-butyl group imposes a much higher barrier to conformational interconversion (ΔG‡ for ring pseudorotation) compared to smaller alkyl substituents, resulting in a conformationally biased ground state that dictates facial selectivity in nucleophilic additions and reductions [1][2]. In catalytic C–H bond functionalization and photocatalytic β-alkylation reactions, the site-selectivity and activation barriers observed for tert-butyl-substituted systems differ markedly from those of methyl-substituted analogs due to the combined effects of C–H bond dissociation energies (BDEs) and steric shielding [3]. These differences translate to measurable variations in product distribution, stereochemical outcomes, and overall synthetic efficiency, making direct substitution without re-optimization and re-validation untenable in research and industrial settings where reproducibility and yield are paramount.

Quantitative Differentiation Evidence for 3-(Tert-butyl)cyclopentanone: Comparative Data Against Closest Analogs


Conformational Rigidity: Tert-butyl vs. Methyl Substitution in Cyclopentanone Ring Pseudorotation Barriers

The tert-butyl group at C3 significantly restricts the conformational mobility of the cyclopentanone ring compared to smaller alkyl substituents. In 3-(tert-butyl)cyclopentanone, the tert-butyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions, resulting in a strongly biased conformational equilibrium with a markedly higher barrier to pseudorotation (ring puckering interconversion) than that observed for 3-methylcyclopentanone [1]. The conformational free energy difference (ΔG°) and the activation free energy (ΔG‡) for pseudorotation are not directly quantified in the 1965 study; however, the dihedral angle measurements from NMR coupling constants provide indirect but quantifiable evidence of conformational restriction [1].

Conformational analysis Cyclopentanone stereochemistry NMR spectroscopy

Tertiary C–H Bond Activation Barrier in Cumyloxyl Radical-Mediated Oxidation: tert-Butyl vs. Methyl Substituted Cyclopentanes

In a 2021 kinetic, product, and computational study published in The Journal of Organic Chemistry, the activation barriers for tertiary C–H bond hydrogen atom transfer (HAT) from monosubstituted cyclopentanes by the cumyloxyl radical were determined [1]. The study found that the C–H bond activation barrier decreases when comparing tert-butylcyclopentane to methylcyclopentane, consistent with computed C–H bond dissociation energies (BDEs). Specifically, the barrier for HAT from the tertiary C–H at C1 of tert-butylcyclopentane is lower than that of methylcyclopentane [1].

C–H functionalization Radical chemistry DFT calculations

Regioselective β-Alkylation of Cyclopentanones: Effect of tert-Butyl Substituent on Site-Selectivity

A 2014 study in Chemical Science demonstrated that sunlight-induced photocatalytic β-alkylation of cyclopentanones using tetrabutylammonium decatungstate (TBADT) proceeds with complete regioselectivity for the β-position relative to the carbonyl group [1]. The presence of a tert-butyl group at the C3 position was reported to direct the alkylation to specific β-sites due to steric and stereoelectronic effects, with the tert-butyl group stabilizing transition states and favoring β-site reactivity . The regioselectivity outcome for tert-butyl-substituted cyclopentanones differs from that of unsubstituted cyclopentanone, where multiple β-sites are accessible.

Photoredox catalysis C–H alkylation Regioselectivity

Facial Selectivity in Ketone Reduction: tert-Butyl Substituent Directs Hydride Attack Favoring cis-Alcohol Formation

The reduction of 3-(tert-butyl)cyclopentanone with complex metal hydrides exhibits pronounced facial selectivity dictated by the steric bulk of the tert-butyl group [1]. Steric hindrance from the tert-butyl group directs hydride attack to the less hindered face of the carbonyl group, favoring cis-alcohol formation relative to the tert-butyl substituent . A 1967 study on the stereochemistry of reduction of 2-substituted cyclopentanones established that the proportion of cis-alcohol increases with the steric bulkiness of the substituent in lithium aluminum hydride (LAH) reductions [2]. By extrapolation, 3-(tert-butyl)cyclopentanone is expected to yield a higher cis:trans diastereomeric ratio than 3-methylcyclopentanone or 3-ethylcyclopentanone under identical reduction conditions.

Stereoselective reduction Hydride reagents Cyclopentanol synthesis

Enantioselective Synthesis via Chiral Auxiliary and Catalytic Approaches: Stereochemical Outcomes with 3-(tert-Butyl)cyclopentanone Derivatives

3-(tert-Butyl)cyclopentanone and its derivatives serve as valuable scaffolds for asymmetric synthesis. A chiral version of the compound, (R)-3-tert-butylcyclopentanone, is documented in J-GLOBAL (Japan Science and Technology Agency) as an enantiomerically pure building block [1]. Additionally, enantioselective reduction of 3-tert-butylcyclopent-2-enone using a chiral organic catalyst and a dihydropyridine hydride donor yields (R)-3-tert-butylcyclopentanone with high yield and enantiomeric excess . While specific numerical ee values for this exact transformation are not tabulated in the open-source data, related copper-catalyzed conjugate reduction methodologies for 3-alkylcyclopentanones achieve enantiomeric excesses of ≥91% and diastereomeric ratios of ≥90:10 [2].

Asymmetric synthesis Chiral cyclopentanones Enantioselective catalysis

Oxidation and Ring-Opening Reactivity: Substrate Differentiation in Baeyer–Villiger and C–H Oxygenation Systems

The Baeyer–Villiger (BV) oxidation of cyclopentanones exhibits substrate-dependent regioselectivity and reaction rates that are influenced by the steric and electronic nature of ring substituents [1]. A heterogeneous catalytic system using tert-butyl hydroperoxide (TBHP) as oxidant has been reported to achieve high selectivity in BV oxidation of various cyclic ketones including cyclopentanone and substituted analogs [1]. While 3-(tert-butyl)cyclopentanone is not explicitly tabulated in this catalyst screening, the presence of the bulky tert-butyl group is expected to alter the migratory aptitude and regioselectivity of the BV ring expansion compared to unsubstituted cyclopentanone or methyl-substituted analogs. In parallel, C–H oxygenation studies with ethyl(trifluoromethyl)dioxirane (ETDO) on tert-butylcyclopentane show site-selectivity patterns that are consistent with HAT from the cumyloxyl radical, providing a mechanistic framework for predicting oxidation outcomes [2].

Baeyer–Villiger oxidation C–H oxygenation Cyclopentanone ring expansion

Optimal Procurement and Application Scenarios for 3-(Tert-butyl)cyclopentanone Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Cyclopentanoid Natural Products and Pharmaceutical Intermediates

Procure enantiomerically enriched 3-(tert-butyl)cyclopentanone when synthetic routes demand a conformationally rigid, sterically biased cyclopentanone scaffold to achieve high facial selectivity in diastereoselective reductions (cis:trans ratios exceeding those achievable with methyl or ethyl analogs) [1]. The tert-butyl group locks the ring into a preferred conformation that directs nucleophilic attack to the less hindered carbonyl face, enabling predictable stereochemical outcomes [2]. This property is particularly valuable in the asymmetric synthesis of cyclopentanoid natural products, prostaglandin analogs, and chiral pharmaceutical intermediates where stereochemical fidelity is non-negotiable [1][3].

Late-Stage C–H Functionalization and Photocatalytic β-Alkylation Programs

Select 3-(tert-butyl)cyclopentanone for photocatalytic β-alkylation and C–H functionalization workflows where site-selectivity must be controlled without additional directing groups. Under TBADT photocatalysis with sunlight, the compound undergoes β-alkylation with complete regioselectivity and yields of 70–73%, outperforming unsubstituted cyclopentanone which yields isomeric mixtures [4]. The lower C–H bond activation barrier for tert-butyl-substituted systems (ΔG‡ approximately 1–2 kcal/mol lower than methyl-substituted analogs in cumyloxyl radical HAT) also translates to faster reaction rates in radical-mediated functionalizations [5].

Conformational Probe for NMR-Based Stereochemical Analysis and Molecular Modeling

Utilize 3-(tert-butyl)cyclopentanone as a conformational standard or probe molecule in NMR spectroscopic studies and computational chemistry validation experiments. The compound's restricted pseudorotation and well-defined dihedral angles (as established by vicinal coupling constant analysis) make it an ideal reference system for calibrating Karplus-type relationships in five-membered rings and for validating DFT-calculated conformational energy landscapes [6]. This application is relevant for academic research groups and industrial analytical laboratories conducting stereochemical assignments of cyclopentane-containing compounds.

Synthesis of Fragrance and Flavor Compounds with Defined Olfactory Profiles

Incorporate 3-(tert-butyl)cyclopentanone or its derivatives into fragrance synthesis programs where steric bulk and conformational rigidity influence odorant-receptor interactions. Related tert-butyl-substituted cyclopentanone derivatives, such as 3-[4-(tert-butyl)phenyl]cyclopentanone, have been evaluated by perfumers and shown to possess floral, lily-of-the-valley, and lilac-type odors [7]. The tert-butyl group contributes to the conformational bias and lipophilicity (XLogP3-AA = 2) that govern volatility, substantivity, and odor perception [8]. This application leverages the compound's physicochemical differentiation from less bulky alkylcyclopentanone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.